4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid
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Overview
Description
4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid, also known as 4-amino-6-hydroxyisophthalic acid, is an organic compound with the molecular formula C8H7NO5 and a molecular weight of 197.15 g/mol . This compound is characterized by the presence of amino, hydroxyl, and carboxylic acid functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid typically involves the nitration of isophthalic acid followed by reduction and hydrolysis steps. The nitration process introduces a nitro group, which is subsequently reduced to an amino group. The hydroxyl group is introduced through hydrolysis .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions vary depending on the substituent being introduced but often involve catalysts and specific solvents.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting their activity. The carboxylic acid groups can participate in acid-base reactions, further influencing its biological activity .
Comparison with Similar Compounds
- 4-Amino-3-hydroxybenzoic acid
- 4-Amino-2-hydroxybenzoic acid
- 4-Amino-5-hydroxyisophthalic acid
Comparison: 4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of its chemical versatility and potential biological activities .
Properties
IUPAC Name |
4-amino-6-hydroxybenzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,10H,9H2,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBBHFYLFBKYNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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